molecular formula C12H9FN2 B14038335 Vonoprazan fumarate impurity 11

Vonoprazan fumarate impurity 11

Cat. No.: B14038335
M. Wt: 200.21 g/mol
InChI Key: QNYGLBACOLGJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vonoprazan fumarate impurity 11 is a chemical compound that is often encountered as a byproduct in the synthesis of vonoprazan fumarate. Vonoprazan fumarate is a potassium-competitive acid blocker used primarily for the treatment of acid-related diseases such as reflux esophagitis, gastric ulcers, and duodenal ulcers. The impurity 11 is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product.

Preparation Methods

The preparation of vonoprazan fumarate impurity 11 involves several synthetic routes and reaction conditions. One method includes reacting a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield this compound . The process is characterized by its short synthetic route, mild reaction conditions, and environmentally friendly approach, making it suitable for industrial production .

Chemical Reactions Analysis

Vonoprazan fumarate impurity 11 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Vonoprazan fumarate impurity 11 is a chemical compound that arises as a byproduct during the synthesis of vonoprazan fumarate. Vonoprazan fumarate is a potassium-competitive acid blocker used to treat acid-related conditions such as gastric and duodenal ulcers, and reflux esophagitis. Pharmaceutical research and quality control are interested in Impurity 11 to ensure the efficacy and purity of the final drug product.

Scientific Research Applications

This compound has applications spanning across chemistry, biology, medicine, and industry. It serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing.

Analytical Method Development and Validation

  • Impurity 11 is used in developing and validating analytical methods for detecting and quantifying impurities in pharmaceutical products.
  • It helps monitor drug production because of its unique structural features that arise during synthesis.

Quality Control

  • It is used in the quality control of vonoprazan fumarate to ensure drug safety and efficacy.
  • Monitoring and controlling impurities such as Impurity 11 is crucial in both the formulation and synthesis stages of drug production because excessive amounts introduced into the finished product may lead to medication safety concerns .

Pharmaceutical Development

  • It is used in the pharmaceutical industry to improve existing formulations and develop new ones.

Scientific Studies

  • Studied for potential biological activities and interactions with various biological targets.
  • It undergoes various chemical reactions, such as oxidation, reduction, and substitution, which are significant in understanding how the impurity behaves during drug formulation and its potential effects on drug stability.

Synthesis of this compound

The synthesis of this compound involves multiple steps and high-purity pharmaceutical intermediates. One method involves reacting a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII, followed by hydrolysis under alkaline conditions.

Structural Features and Comparison with Similar Compounds

This compound is unique because of its specific structural features that arise from its synthesis process. Several compounds share structural similarities:

Compound NameStructural FeaturesUnique Aspects
VonoprazanPotassium-competitive acid blockerPrimary therapeutic agent for acid-related disorders
LansoprazoleProton pump inhibitorDifferent mechanism; sulfoxide group present
RabeprazoleAnother proton pump inhibitorContains a thiazole ring; distinct pharmacokinetics
PantoprazoleProton pump inhibitorContains a sulfoxide; different metabolic pathway

Case Studies

Properties

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-isocyano-2-methyl-1H-pyrrole

InChI

InChI=1S/C12H9FN2/c1-8-11(14-2)7-12(15-8)9-5-3-4-6-10(9)13/h3-7,15H,1H3

InChI Key

QNYGLBACOLGJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2=CC=CC=C2F)[N+]#[C-]

Origin of Product

United States

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